A Technical Guide to Benethamine Penicillin: Chemical Structure, Properties, and Analysis
A Technical Guide to Benethamine Penicillin: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benethamine penicillin is the N-benzylphenethylamine salt of benzylpenicillin (penicillin G), utilized as a long-acting injectable antibiotic. Its low aqueous solubility allows for the formation of a muscular depot, ensuring a prolonged therapeutic window. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its identification and analysis, tailored for a scientific audience. All quantitative data are summarized for clarity, and key processes are visualized to facilitate understanding.
Core Chemical Structure and Identification
Benethamine penicillin (CAS Registry Number: 751-84-8) is an equimolar salt formed between the acidic benzylpenicillin and the organic base, N-benzylphenethylamine.[1] The resulting compound has a molecular formula of C₃₁H₃₅N₃O₄S and a molecular weight of approximately 545.7 g/mol .[1][2]
The formal IUPAC name is (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with N-(phenylmethyl)benzeneethanamine (1:1).[1] The structure consists of the core penicillin β-lactam ring responsible for its antibacterial activity, ionically bonded to the benethamine moiety which confers its long-acting properties.
Caption: Logical relationship of components in Benethamine Penicillin.
Physicochemical Properties
The physical and chemical properties of benethamine penicillin are crucial for its formulation as a long-acting parenteral drug. Its very low solubility in water is the key determinant of its slow-release characteristics from the injection site.
| Property | Value |
| Molecular Formula | C₃₁H₃₅N₃O₄S[1][2] |
| Molecular Weight | 545.7 g/mol [1][2] |
| CAS Number | 751-84-8[1][2][3] |
| Appearance | Crystals[1] or a white crystalline powder. |
| Melting Point | 146-147.5 °C[1][3] |
| Solubility | Very slightly soluble in water.[1] |
Table 1: Summary of Quantitative Physicochemical Data.
Mechanism of Action and Antibacterial Spectrum
The active component of the salt, benzylpenicillin, is a β-lactam antibiotic. It exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are bacterial transpeptidases. The inhibition of cell wall synthesis leads to cell lysis and death.
The antibacterial spectrum is consistent with that of penicillin G, showing effectiveness primarily against Gram-positive organisms such as Streptococcus and susceptible Staphylococcus species, as well as some Gram-negative cocci and spirochetes.[4]
Caption: Inhibition of bacterial cell wall synthesis by Benzylpenicillin.
Experimental Protocols
Identification by Infrared Spectroscopy
Principle: This method identifies the substance by comparing its infrared absorption spectrum with that of a reference standard.
Methodology:
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Sample Preparation: Prepare a dispersion of the benethamine penicillin sample in liquid paraffin (B1166041) or create a disc using potassium bromide.
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Instrumentation: Utilize a calibrated infrared spectrophotometer.
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Spectral Acquisition: Scan the sample from approximately 4000 cm⁻¹ to 670 cm⁻¹.
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Analysis: The absorption spectrum of the sample must be concordant with the spectrum of a benethamine penicillin reference standard obtained under the same conditions. Key absorption bands corresponding to the β-lactam carbonyl, amide groups, and aromatic rings should be present.
Assay for Potency (Microbiological Agar (B569324) Diffusion Assay)
Principle: This assay determines the antibiotic potency by measuring the inhibition of growth of a susceptible microorganism in comparison to a reference standard.
Methodology:
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Culture and Media: Use a suitable test organism, such as Staphylococcus aureus (ATCC 6538P), and an appropriate culture medium (e.g., Mueller-Hinton agar).
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Preparation of Standard Solutions: Accurately weigh a quantity of Benethamine Penicillin Reference Standard and dissolve in a suitable solvent (e.g., dimethylformamide) to create a stock solution. Prepare a series of graded dilutions in a sterile buffer solution to create standard concentrations.
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Preparation of Sample Solutions: Prepare a sample solution of the test substance in the same manner as the standard, with an assumed potency equal to the median standard concentration.
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Plate Preparation: Prepare agar plates seeded with a standardized inoculum of the test organism.
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Assay Procedure (Cylinder-Plate Method):
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Aseptically place sterile cylinders onto the surface of the seeded agar plates.
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Fill replicate cylinders with the different concentrations of the standard solution and the sample solution.
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Incubate the plates at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).
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Data Analysis:
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Measure the diameter of the zones of growth inhibition for both the standard and sample.
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Plot the logarithm of the standard concentrations against the measured zone diameters to generate a standard curve.
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Determine the potency of the sample by interpolating its zone diameter on the standard curve.
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Caption: Workflow for the Microbiological Assay of Benethamine Penicillin.
